(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid
Overview
Description
(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid: is an organoboron compound with the molecular formula C7H5BCl2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom and a chlorocarbonyl group. This compound is of interest in organic synthesis, particularly in the field of cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to a metal catalyst, such as palladium .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical reactions, including suzuki-miyaura cross-coupling reactions . These reactions can lead to the formation of carbon-carbon bonds, which are crucial in many biological processes .
Result of Action
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the formation of carbon-carbon bonds, which are crucial in many biological processes .
Action Environment
The compound is recommended to be stored in an inert atmosphere at 2-8°c, suggesting that temperature and exposure to reactive gases may affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid typically involves the reaction of 3-chloro-4-chlorocarbonylphenylboronic anhydride with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the formation of the boronic acid derivative .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to deprotonate the boronic acid group.
Solvents: Dichloromethane, tetrahydrofuran, and ethanol are commonly used solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Chemistry: (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules .
Biology and Medicine: This compound could potentially be explored for similar interactions .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials due to its role in facilitating complex organic syntheses .
Comparison with Similar Compounds
4-Chlorophenylboronic acid: Similar in structure but lacks the chlorocarbonyl group.
3-Chloro-4-fluorophenylboronic acid: Contains a fluorine atom instead of a chlorocarbonyl group.
4-Ethoxycarbonylphenylboronic acid: Contains an ethoxycarbonyl group instead of a chlorocarbonyl group.
Uniqueness: The presence of both a chlorine atom and a chlorocarbonyl group in (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid makes it unique compared to other boronic acids.
Biological Activity
(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid is a specialized boronic acid derivative notable for its potential biological activities, primarily due to its ability to interact with diols and its role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHBClO, with a molecular weight of approximately 218.83 g/mol. The compound features a phenyl ring substituted with a chlorine atom at the 3-position and a chlorocarbonyl group at the 4-position, which influences its reactivity and binding properties.
The primary mechanism of action for this compound is its ability to form reversible complexes with diols. This property is utilized in various biosensing applications, particularly for detecting bacterial pathogens through affinity binding reactions with diol groups present on bacterial cell walls. Such interactions are critical for developing robust pathogen detection methods in environmental samples.
Case Studies and Research Findings
- Biosensing Applications : The compound's interaction with diols has been leveraged in biosensing technologies. Studies show that it can effectively bind to diol-containing structures on bacterial surfaces, facilitating pathogen detection.
- Anticancer Potential : Although direct studies on this compound are scarce, related phenylboronic acids have demonstrated antiproliferative effects in various cancer cell lines. For instance, compounds structurally similar to phenylboronic acids have shown significant activity against ovarian cancer cells by inducing cell cycle arrest and apoptosis .
- Structure-Activity Relationship : Research into phenylboronic acid derivatives indicates that modifications can significantly impact biological activity. For example, introducing different substituents (such as fluorine or morpholine groups) can enhance or diminish the compound's efficacy against specific biological targets .
Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(3-Chloro-4-fluorophenyl)boronic acid | Contains fluorine instead of chlorocarbonyl | Reactivity influenced by fluorine's electronegativity |
(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid | Morpholine substituent | Offers different interaction profiles due to nitrogen |
(3-Chloro-4-(cyclopentylcarbamoyl)phenyl)boronic acid | Cyclopentylcarbamoyl group | Distinct steric effects influencing reactivity |
This table illustrates how variations in substituents can lead to different biological interactions and potential applications.
Properties
IUPAC Name |
(4-carbonochloridoyl-3-chlorophenyl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBLIGPPYFOHAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)Cl)Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703068 | |
Record name | [3-Chloro-4-(chlorocarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850589-38-7 | |
Record name | [3-Chloro-4-(chlorocarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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